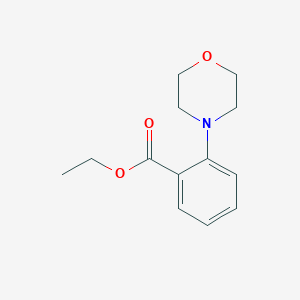

Ethyl 2-morpholinobenzoate

Description

Properties

IUPAC Name |

ethyl 2-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-17-13(15)11-5-3-4-6-12(11)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVDSGDHUXOYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428083 | |

| Record name | ethyl 2-morpholinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192817-79-1 | |

| Record name | ethyl 2-morpholinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Strategies for Ethyl 2 Morpholinobenzoate and Its Analogues

Classical Esterification and Amination Routes to Ethyl 2-morpholinobenzoate

The traditional synthesis of this compound often involves a two-step process. The first step is the esterification of a benzoic acid derivative, followed by a nucleophilic substitution reaction to introduce the morpholine (B109124) moiety.

One common route begins with the esterification of benzoic acid in ethanol, typically catalyzed by a strong acid like sulfuric acid, to produce ethyl benzoate (B1203000). quora.com Subsequently, the ethyl benzoate derivative, usually an ortho-halo-substituted ester such as ethyl 2-bromobenzoate (B1222928), undergoes a nucleophilic aromatic substitution reaction with morpholine. This amination step often requires heat and a base to facilitate the displacement of the halide.

Alternatively, the synthesis can commence from 2-aminobenzoic acid (anthranilic acid). The amino group can be protected, followed by esterification of the carboxylic acid. The protected amino group is then deprotected and subsequently alkylated with a suitable reagent to form the morpholine ring, although this is a more complex and less direct approach. Another classical method involves the direct reaction of ethyl 2-halobenzoate with morpholine in the presence of a base.

Catalytic Approaches in the Synthesis of this compound Scaffolds

Modern synthetic chemistry has seen a significant shift towards catalytic methods, which offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical routes.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of N-aryl amines, including this compound. wikipedia.orgresearchgate.netrsc.org This reaction involves the coupling of an aryl halide or triflate (e.g., ethyl 2-bromobenzoate or ethyl 2-trifluoromethanesulfonyloxybenzoate) with morpholine. google.com

The catalytic cycle typically involves a palladium(0) species that undergoes oxidative addition to the aryl halide. The resulting palladium(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl amine and regenerates the palladium(0) catalyst. The efficiency of this process is highly dependent on the choice of ligands, base, and solvent. nih.gov This methodology has been successfully applied to synthesize a variety of 2-(heteroarylamino)-quinolines, demonstrating its broad applicability. rsc.org

A patent describes a method for preparing morpholine benzoate compounds using a palladium catalytic system with 2-trifluoromethanesulfonyl methyl benzoate and morpholine methyl benzoate as starting materials. google.com This approach highlights the utility of palladium catalysis in creating these valuable compounds under relatively mild conditions. google.com

Table 1: Comparison of Catalytic Systems for Buchwald-Hartwig Amination

| Catalyst System | Aryl Halide/Triflate | Amine | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ / XPhos | Aryl Bromides, Chlorides | Secondary amines (e.g., Morpholine) | t-BuONa, Toluene, 100°C | High yields, good functional group tolerance | nih.gov |

| [Pd(allyl)Cl]₂ / t-BuXPhos | Aryl Bromides, Iodides | Secondary amines (e.g., Carbazole) | t-BuOLi, 1,4-dioxane, 100°C | Effective for sterically hindered amines | nih.gov |

| Pd(dppf)Cl₂ / CuI | Aryl Iodides | Primary and secondary amines | i-Pr₂NH, Toluene, 70°C | Milder conditions for some substrates | nih.gov |

While transition metal catalysis is dominant, organocatalytic and biocatalytic methods are emerging as greener alternatives. Organocatalysis, using small organic molecules as catalysts, can mediate nucleophilic aromatic substitution reactions. For instance, certain organic bases can activate the aryl substrate towards nucleophilic attack by morpholine.

Biocatalysis, employing enzymes, offers high selectivity and mild reaction conditions. While specific examples for the direct synthesis of this compound are not widely reported, enzymatic methods for C-N bond formation are an active area of research and hold promise for future applications in this area.

Lewis acids can be employed to activate the aryl halide or the benzoic acid derivative towards nucleophilic attack. For example, a Lewis acid can coordinate to the halogen atom of ethyl 2-bromobenzoate, increasing its electrophilicity and facilitating the reaction with morpholine. researchgate.net

Brønsted acids can also catalyze the amination reaction, often by protonating the carbonyl group of the ester, thereby activating the aromatic ring. nih.gov Combining Lewis and Brønsted acids can sometimes lead to synergistic effects, creating highly reactive catalytic systems. nih.gov The concept of a Lewis acid-assisted Brønsted acid (LBA) involves the coordination of a Lewis acid to a Brønsted acid, which can significantly enhance its acidity and catalytic activity. nih.gov

The success of transition metal-catalyzed reactions, particularly palladium-catalyzed aminations, is intimately linked to the choice of ligands and additives. nih.govnih.gov Ligands, typically bulky, electron-rich phosphines, play a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. nih.govcolab.wsresearchgate.net

Biaryl phosphine (B1218219) ligands, such as XPhos and t-BuXPhos, have proven to be particularly effective in the Buchwald-Hartwig amination. nih.govcolab.ws The steric bulk of these ligands is thought to promote the formation of the active monoligated palladium(0) species and accelerate the reductive elimination step. The electron-donating nature of the ligands increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide. nih.gov

Additives can also influence the reaction outcome. For instance, in some palladium-catalyzed reactions, the addition of copper(I) salts can have a beneficial effect. nih.govnih.gov The choice of base is also critical, with common bases including sodium tert-butoxide (t-BuONa), lithium tert-butoxide (t-BuOLi), and cesium carbonate (Cs₂CO₃). nih.gov

Table 2: Common Ligands in Palladium-Catalyzed Amination

| Ligand | Structure Type | Key Features | Typical Applications | Reference |

|---|---|---|---|---|

| XPhos | Biaryl Monophosphine | Bulky, electron-rich | Coupling of aryl chlorides and bromides | nih.gov |

| t-BuXPhos | Biaryl Monophosphine | Increased steric bulk compared to XPhos | Challenging couplings, sterically hindered substrates | nih.gov |

| BINAP | Bidentate Phosphine | Chiral backbone | Asymmetric aminations, coupling of aryl triflates | wikipedia.org |

| dppf | Bidentate Phosphine | Ferrocene backbone | Robust and versatile for various couplings | nih.gov |

Novel Synthetic Protocols for Morpholine-Substituted Benzoates

Another area of development is the use of alternative coupling partners. For instance, instead of aryl halides, compounds with other leaving groups, such as triflates or tosylates, can be used. google.com This expands the scope of the reaction and allows for the use of a wider range of starting materials. The development of new N-heterocyclic carbene (NHC) palladium complexes also offers promising catalytic activity for cross-coupling reactions. clockss.org

Furthermore, the synthesis of related heterocyclic structures, such as morpholine-substituted benzimidazolium salts, has been reported through multi-step reactions involving initial substitution with morpholine followed by N-alkylation and quaternization. mdpi.com These methodologies, while not directly producing this compound, showcase the versatility of synthetic strategies for incorporating the morpholine moiety into various aromatic systems.

One-Pot Reactions and Cascade Processes for Enhanced Efficiency

While a specific one-pot synthesis for this compound is not extensively documented, related methodologies for the synthesis of N-aryl amines and heterocyclic compounds provide a strong basis for its potential development. For instance, one-pot procedures for the synthesis of 2-aminated benzoxazoles and benzothiazoles have been reported, demonstrating the feasibility of combining multiple reaction steps in a single vessel nih.gov. These processes often involve an initial activation step followed by nucleophilic substitution and cyclization. A similar strategy could be envisioned for this compound, where the in-situ formation of a reactive intermediate from a 2-substituted benzoic acid derivative is followed by immediate reaction with morpholine.

Cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially without the addition of further reagents, offer another elegant approach. A potential cascade synthesis of this compound analogues could involve an initial Michael addition of an amine to an activated alkene, followed by an intramolecular cyclization and subsequent rearrangement to form the desired N-aryl bond and heterocyclic ring system in a single, uninterrupted sequence. The development of such cascade reactions for biaryl phenol synthesis through aryne intermediates showcases the power of this approach for constructing complex molecular architectures in a highly efficient manner acs.orgnih.govmanchester.ac.uk.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods ajrconline.orgmdpi.com. The application of microwave irradiation to the synthesis of this compound can be particularly advantageous for the N-arylation step, which is typically the key bond-forming reaction.

The synthesis of N-aryl amino acid esters, which are structurally analogous to this compound, has been successfully achieved using microwave irradiation. For example, the solventless microwave-assisted arylation of amino acids with halogenobenzenes in the presence of a base has been reported to give good to excellent yields in short reaction times chemsociety.org.ng. This suggests that a similar approach could be effectively employed for the reaction between ethyl 2-aminobenzoate and a suitable morpholine precursor, or between ethyl 2-halobenzoate and morpholine.

The following table summarizes representative examples of microwave-assisted synthesis of related N-aryl compounds, highlighting the significant reduction in reaction time and improvement in yield compared to conventional methods.

| Product | Reactants | Catalyst/Base | Solvent | Time (Microwave) | Yield (Microwave) | Time (Conventional) | Yield (Conventional) | Reference |

| N-(o-nitrophenyl)amino-2-carboxylic acid derivatives | o-nitrohalogenobenzenes, amino acids | K2CO3, KF | Solvent-free | 0.5 h | 5-98% | - | - | chemsociety.org.ng |

| (S)-Ethyl 2-[4-(pyridin-3-yl)benzamide]propanoate | 4-(pyridin-3-yl)benzoic acid, L-alanine ethyl ester | DCC | Dichloromethane | 10 min | 24% | - | - | nih.gov |

| 3H-quinazolin-4-one | Methyl anthranilate, formamide | - | - | 10 min | - | 45 min | - | ajrconline.org |

DCC: Dicyclohexylcarbodiimide

These examples underscore the potential of microwave-assisted synthesis to significantly enhance the efficiency of producing this compound and its derivatives. The rapid heating and precise temperature control afforded by microwave technology can minimize side reactions and decomposition of thermally sensitive substrates, leading to cleaner reaction profiles and simplified purification procedures.

Flow Chemistry Applications for Scalable Production

Flow chemistry, or continuous flow synthesis, has garnered significant attention in both academia and the pharmaceutical industry as a safe, efficient, and scalable method for producing chemical compounds technologynetworks.com. The use of microreactors or tube reactors offers superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates safely. These advantages make flow chemistry an attractive platform for the scalable production of this compound.

The key C-N bond-forming reactions in the synthesis of this compound, such as the Buchwald-Hartwig amination or the Ullmann condensation, are well-suited for translation to flow processes. Continuous flow synthesis of morpholines has been demonstrated using photoredox catalysis, showcasing the potential for constructing the heterocyclic component under continuous processing conditions acs.org. Furthermore, the Buchwald-Hartwig amination of pharmaceutical intermediates has been successfully implemented in both lab-scale and pilot-scale flow reactors, highlighting the scalability of this technology rsc.org.

A hypothetical flow synthesis of this compound could involve pumping a solution of ethyl 2-halobenzoate, morpholine, a suitable palladium catalyst, and a base through a heated reactor coil. The product stream would then pass through an in-line purification unit, such as a scavenger resin or a liquid-liquid extraction module, to afford the pure product in a continuous fashion. This approach would not only enable the safe and efficient production of large quantities of the target compound but also facilitate rapid reaction optimization by allowing for the systematic variation of reaction parameters such as temperature, pressure, residence time, and stoichiometry.

Green Chemistry Principles in the Synthesis of this compound and Derivatives

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes.

Development of Solvent-Free Methodologies

One of the key principles of green chemistry is the reduction or elimination of solvents, which often account for a significant portion of the waste generated in chemical processes. Solvent-free, or neat, reactions offer numerous advantages, including reduced environmental impact, lower costs, and often, enhanced reaction rates.

The synthesis of N-aryl amino acid derivatives, closely related to this compound, has been successfully achieved under solvent-free conditions. For instance, the microwave-assisted arylation of amino acids with halogenobenzenes has been performed without any solvent, leading to high yields of the desired products chemsociety.org.ng. Similarly, the one-pot synthesis of 2'-aminobenzothiazolo-arylmethyl-2-naphthols has been reported using N-bromosuccinimide (NBS) as a catalyst under solvent-free conditions at 60°C nih.gov. These examples strongly suggest that a solvent-free approach could be viable for the synthesis of this compound, particularly when combined with microwave irradiation or mechanochemical methods such as ball milling.

Utilization of Sustainable and Renewable Feedstocks

The transition from fossil-based feedstocks to renewable resources is a cornerstone of a sustainable chemical industry. For the synthesis of this compound, the key starting materials are typically derived from petroleum: aniline (a precursor to morpholine) and benzoic acid. Recent advancements in biotechnology and catalysis are paving the way for the production of these fundamental building blocks from renewable biomass.

Covestro, a leading materials company, has developed a process to produce aniline from plant-based raw materials renewable-materials.eufibre2fashion.comthechemicalengineer.comcovestro.com. This innovative route involves the fermentation of industrial raw sugar by microorganisms to produce an intermediate, which is then chemically converted to aniline renewable-materials.euthechemicalengineer.com. This bio-based aniline can serve as a direct replacement for its petrochemical counterpart in the synthesis of morpholine and, subsequently, this compound.

Atom Economy and Process Intensification Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Reactions with high atom economy are inherently greener as they generate less waste. The primary methods for synthesizing the C-N bond in this compound are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation, a copper-catalyzed reaction, typically has a lower atom economy due to the use of stoichiometric amounts of base and the generation of inorganic salts as byproducts wikipedia.org. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is generally more atom-economical, especially with the development of highly active catalysts that allow for lower catalyst loadings and the use of weaker, organic bases wikipedia.org. However, both reactions still generate stoichiometric amounts of salt waste.

Elucidation of Reaction Mechanisms and Kinetics for Ethyl 2 Morpholinobenzoate Formation

Investigation of Oxidative Addition and Reductive Elimination Steps in Metal-Catalyzed Reactions

Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a primary route for forming the aryl-nitrogen bond in Ethyl 2-morpholinobenzoate. These catalytic cycles are fundamentally governed by oxidative addition and reductive elimination steps at the metal center, typically palladium or copper. wikipedia.orgnih.gov

The catalytic cycle begins with the oxidative addition of an ethyl 2-halobenzoate (where the halide is I, Br, or Cl) to a low-valent metal complex, such as Pd(0). This process involves the insertion of the metal into the carbon-halide bond, leading to an increase in both the metal's oxidation state (from 0 to +2) and its coordination number by two. libretexts.org The metal center must be coordinatively unsaturated to facilitate this step. libretexts.org

Following oxidative addition, the morpholine (B109124) substrate coordinates to the metal center. Subsequent deprotonation by a base generates a metal-amido complex. The final key step is reductive elimination , the reverse of oxidative addition. wikipedia.org In this intramolecular process, the C-N bond is formed, releasing the this compound product. libretexts.org This step is favored when the newly formed bond is strong and requires the two groups to be eliminated to be in adjacent (cis) positions on the metal's coordination sphere. libretexts.org The metal catalyst is simultaneously reduced back to its initial low-valent state (e.g., Pd(II) to Pd(0)), allowing it to re-enter the catalytic cycle.

| Step | Description | Change in Metal Oxidation State | Change in Metal Coordination Number |

| Oxidative Addition | Pd(0) catalyst reacts with Ethyl 2-halobenzoate. | Increases by 2 (e.g., Pd(0) → Pd(II)) | Increases by 2 |

| Reductive Elimination | The C-N bond forms, releasing the final product. | Decreases by 2 (e.g., Pd(II) → Pd(0)) | Decreases by 2 |

Nucleophilic Substitution Mechanisms Involving Morpholine Moieties

The formation of this compound can also proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism, particularly if the benzoate (B1203000) ring is activated by a strong electron-withdrawing group (EWG) positioned ortho or para to a suitable leaving group (e.g., a halide or a nitro group).

In this pathway, morpholine acts as the nucleophile. The mechanism involves a two-step process:

Nucleophilic Attack: The nitrogen atom of the morpholine molecule attacks the carbon atom bearing the leaving group. This attack is the rate-determining step as it temporarily disrupts the aromaticity of the ring. researchgate.net This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, importantly, onto the activating electron-withdrawing group.

Leaving Group Departure: The aromaticity of the ring is restored in a fast step by the expulsion of the leaving group.

The reaction is facilitated by the ability of the EWG to stabilize the anionic Meisenheimer intermediate. Without a potent activating group, SNAr reactions on unactivated aryl halides are generally very slow.

Electrophilic Aromatic Substitution Pathways on the Benzoate Ring

Once this compound is formed, its aromatic ring can undergo further functionalization through Electrophilic Aromatic Substitution (EAS) reactions. masterorganicchemistry.com The regiochemical outcome of such reactions is dictated by the combined directing effects of the two substituents already present: the morpholino group and the ethyl ester group.

Morpholino Group: The nitrogen atom of the morpholine ring has a lone pair of electrons that it can donate into the aromatic ring through resonance. This makes it a strongly activating group and an ortho, para-director.

Ethyl Ester Group (-COOEt): This group is electron-withdrawing due to the electronegativity of the oxygen atoms and resonance. Consequently, it is a deactivating group and a meta-director. ucalgary.ca

In this compound, the substituents are ortho to each other. The powerful activating effect of the morpholino group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it (C3 and C5). The C5 position is also meta to the deactivating ester group, making it the most likely site for electrophilic attack due to the synergistic directing effects and reduced steric hindrance compared to the C3 position.

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -Morpholino | Amine (tertiary) | Strongly Activating | Ortho, Para |

| -COOEt | Ester | Deactivating | Meta |

Identification and In Situ Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates are essential for confirming proposed reaction mechanisms. Various spectroscopic techniques can be employed in situ to monitor the reaction progress and identify key species.

For metal-catalyzed pathways, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the organometallic intermediates, such as the Pd(II)-aryl complex formed after oxidative addition. Changes in the chemical shifts of the aromatic protons on the benzoate ring would indicate its coordination to the metal center.

In the SNAr mechanism, the key intermediate is the Meisenheimer complex. Its distinct electronic structure, with delocalized negative charge, gives it a unique signature that can be detected using UV-Visible spectroscopy , as these complexes are often highly colored.

Fourier-Transform Infrared (FTIR) spectroscopy is also a valuable tool for monitoring the reaction kinetics by tracking the disappearance of reactant vibrational bands (e.g., the C-Br stretch) and the appearance of product bands (e.g., the C-N stretch of the aryl-morpholine bond).

Kinetic Studies and Determination of Rate-Determining Steps in this compound Synthesis

Kinetic studies provide quantitative insight into reaction rates and help identify the rate-determining step (RDS) of a reaction mechanism. researchgate.net For the synthesis of this compound, the kinetic profile depends on the chosen synthetic route.

In a metal-catalyzed cross-coupling reaction, the reaction rate is often dependent on the concentrations of the aryl halide and the catalyst. A plausible rate law might be: Rate = k[Ethyl 2-halobenzoate][Catalyst]

The RDS in these cycles can be either the oxidative addition or the reductive elimination step. masterorganicchemistry.com Isotopic labeling studies could help distinguish between these possibilities. For instance, if oxidative addition is the RDS, no significant kinetic isotope effect would be observed upon deuterating the morpholine N-H bond.

For the SNAr pathway, the rate-determining step is the nucleophilic attack of morpholine on the aromatic ring to form the Meisenheimer complex. masterorganicchemistry.com The rate law would typically be second order: Rate = k[Ethyl 2-halobenzoate][Morpholine]

The rate is highly sensitive to the nature of the leaving group (F > Cl > Br > I) and the electron-withdrawing power of the activating group.

| Parameter | Effect on Reaction Rate (Hypothetical) |

| Temperature | Increased temperature generally increases the rate constant (k) for both mechanisms. |

| Catalyst Concentration | For metal-catalyzed reactions, increasing catalyst concentration increases the overall rate. |

| Base Strength | In metal-catalyzed reactions, a stronger base can accelerate the deprotonation step, potentially increasing the rate. |

| Leaving Group | For SNAr, the rate is highly dependent on the leaving group's ability to depart (F > Cl). |

Computational Modeling of Reaction Energetics and Transition States

Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers a powerful tool for investigating reaction mechanisms at a molecular level. mit.edu These models can calculate the energetics of reactants, intermediates, transition states, and products, providing a detailed energy profile for a proposed reaction pathway.

For the metal-catalyzed synthesis of this compound, computational modeling can be used to:

Calculate Activation Barriers: Determine the energy required for the oxidative addition and reductive elimination steps, helping to identify the rate-determining step. nih.gov

Model Transition State Geometries: Visualize the three-dimensional structure of the transition states, providing insight into the steric and electronic factors that control reactivity.

Evaluate Ligand Effects: Predict how different phosphine (B1218219) ligands on the metal catalyst might influence reaction rates and efficiency by altering the energetics of the catalytic cycle.

Similarly, for the SNAr mechanism, DFT calculations can model the stability of the Meisenheimer complex and the energy barrier to its formation. By comparing the calculated activation energies for the metal-catalyzed versus the SNAr pathway under various conditions, computational models can help predict the most favorable synthetic route.

| Reaction Step (Buchwald-Hartwig Amination) | Hypothetical Calculated Activation Energy (kcal/mol) |

| Oxidative Addition of Ethyl 2-bromobenzoate (B1222928) to Pd(0) | 15 - 20 |

| Coordination/Deprotonation of Morpholine | 5 - 10 |

| Reductive Elimination to form C-N bond | 20 - 25 |

Structure Activity Relationship Sar Studies of Ethyl 2 Morpholinobenzoate Analogues

Systematic Structural Modifications of the Benzoate (B1203000) Moiety and Their Impact on Activity

Systematic structural modifications of the benzoate moiety in analogues of ethyl 2-morpholinobenzoate have been investigated to understand their influence on biological activity. A key area of exploration has been the substitution pattern on the central aromatic ring. For instance, in a series of 2-morpholinobenzoic acid derivatives, altering the relationship between the acyl group, the morpholine (B109124) ring, and an N-benzylamine group from a 1,2,5-substitution pattern to a 1,2,4-substitution pattern was found to have a significant impact on their inhibitory activity against phosphatidylcholine-specific phospholipase C (PC-PLC).

Specifically, a comparison between a 2,5-substituted carboxylic acid derivative and its 2,4-substituted analogue revealed a threefold decrease in inhibitory potency. nih.gov This suggests that the spatial arrangement of substituents on the benzoate ring is a critical determinant of biological activity, likely by affecting the molecule's ability to bind effectively to its target. These findings underscore the importance of the substitution pattern on the benzoate core for optimizing the pharmacological profile of this class of compounds.

Table 1: Impact of Benzoate Moiety Substitution Pattern on PC-PLC Inhibition

| Compound Analogue | Substitution Pattern | Relative Inhibitory Activity |

|---|---|---|

| Analogue A | 1-Acyl-2-morpholino-5-N-benzyl | High |

| Analogue B | 1-Acyl-2-morpholino-4-N-benzyl | Low |

Further studies on related heterocyclic compounds, such as benzothiazoles, have also highlighted the importance of structural modifications on the benzene ring for enhancing therapeutic potential, including anticancer activities. nih.gov While not directly this compound analogues, these studies reinforce the principle that modifications to the aromatic core are a valid strategy for modulating biological effects.

Exploration of Substituent Effects on Reactivity and Biological Activity

The exploration of substituent effects on the reactivity and biological activity of this compound analogues has revealed that even subtle changes to the chemical structure can lead to significant differences in pharmacological properties. In studies of 2-morpholinobenzoic acid derivatives, the nature and position of substituents on an N-benzyl ring appended to the core structure were shown to modulate anti-proliferative activity.

For example, the presence of a hydrogen atom on the benzyl ring resulted in a compound that was approximately four times less effective than an analogue with a bromo-substituent. nih.gov Bromo-substituted compounds, in general, demonstrated higher potency in cell viability assays. nih.gov This indicates that electronic and steric factors introduced by different substituents can play a crucial role in the interaction with biological targets.

The following table summarizes the observed effects of different substituents on the anti-proliferative activity of 2-morpholinobenzoic acid analogues.

Table 2: Effect of Substituents on Anti-proliferative Activity

| Substituent (R) on N-benzyl ring | Relative Anti-proliferative Activity |

|---|---|

| Hydrogen | Low |

| Bromo | High |

These findings are consistent with broader principles of medicinal chemistry, where the addition of specific functional groups can alter a molecule's lipophilicity, electronic distribution, and conformation, thereby influencing its absorption, distribution, metabolism, excretion, and target-binding affinity.

Impact of Morpholine Ring Modifications on Pharmacological Profiles

Modifications to the morpholine ring of this compound analogues have been shown to be a critical factor influencing their pharmacological profiles. The morpholine moiety itself is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous approved drugs.

In the context of 2-morpholinobenzoic acid derivatives as PC-PLC inhibitors, the integrity of the morpholine ring is essential for activity. nih.gov When the morpholine ring was replaced with a tetrahydropyran (THP) moiety, a significant decrease in inhibitory potency was observed. For instance, a carboxylic acid analogue containing a THP ring showed a complete loss of inhibitory activity compared to its morpholine counterpart. nih.gov Similarly, a THP-containing hydroxamic acid derivative exhibited a 2.5-fold decrease in inhibition. nih.gov These results strongly suggest that the nitrogen atom within the morpholine ring is crucial for the compound's biological function in this specific context.

Table 3: Comparison of Morpholine and Tetrahydropyran Analogues on PC-PLC Inhibition

| Heterocyclic Ring | Compound Type | Impact on Inhibitory Activity |

|---|---|---|

| Morpholine | Carboxylic Acid | Active |

| Tetrahydropyran | Carboxylic Acid | Inactive |

| Morpholine | Hydroxamic Acid | Potent |

| Tetrahydropyran | Hydroxamic Acid | Significantly Reduced Potency |

Furthermore, studies on other classes of compounds have also demonstrated the importance of the morpholine ring. For instance, in a series of adrenergic drugs, the conversion of 1-aryl-2-aminoethanol derivatives into their corresponding 2-arylmorpholine cyclic analogues resulted in significant changes in their pharmacological activity, with the effects being influenced more by the characteristics of the aromatic moiety than the specific ethanolamine or propanolamine structure.

Conformational Analysis and its Influence on SAR

Conformational analysis, which is the study of the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in understanding the structure-activity relationships of this compound analogues. The specific conformation adopted by a molecule can significantly influence its ability to interact with a biological target.

In a study of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues, the preferred conformations of both the open-chain and cyclic compounds were determined using NMR and IR spectroscopy. nih.gov This analysis was crucial for interpreting the observed pharmacological activities. The transformation of these adrenergic drugs into their morpholine analogues led to changes in their adrenergic activity, which could be rationalized by considering the conformational constraints imposed by the cyclic structure. nih.gov

Derivation of Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach is invaluable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

A typical QSAR workflow involves the following steps:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound.

Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For this compound derivatives, a QSAR model could be developed to predict their activity against a specific target. The model could help in identifying the key physicochemical properties that govern their potency and could guide the synthesis of new analogues with improved activity.

Ligand-Based and Receptor-Based SAR Approaches

The exploration of the structure-activity relationships of this compound analogues can be approached through two main computational strategies: ligand-based and receptor-based methods.

Ligand-Based SAR: This approach is utilized when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the analysis of a set of molecules that are known to interact with the target. The underlying principle is that molecules with similar structures are likely to have similar biological activities. nih.gov Key ligand-based methods include pharmacophore modeling and 3D-QSAR. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers) that are necessary for a molecule to bind to the target. This model can then be used to screen virtual libraries for new compounds with the desired activity.

Receptor-Based SAR (or Structure-Based Drug Design): This method is employed when the 3D structure of the target receptor is available, typically from X-ray crystallography or NMR spectroscopy. nih.gov Molecular docking is a primary technique in this approach, where computational algorithms are used to predict the preferred binding mode and affinity of a ligand to a receptor. nih.gov By analyzing the interactions between the ligand and the receptor's active site, researchers can rationally design new molecules with improved binding characteristics. For instance, a docking study of known antagonists and agonists into the beta-2 adrenergic receptor revealed key intermolecular interactions that could be used to discriminate between the two classes of ligands. nih.gov

For this compound analogues, a combined approach could be highly effective. Ligand-based methods could be used to develop initial pharmacophore models based on known active compounds. If the structure of the biological target is known, receptor-based docking studies could then be used to refine these models and to design new analogues with optimized interactions with the binding site. mdpi.com

Computational Chemistry and in Silico Modeling of Ethyl 2 Morpholinobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is routinely employed to determine properties that are dependent on the electron distribution.

HOMO-LUMO Orbital Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.netsemanticscholar.orgnih.gov For Ethyl 2-morpholinobenzoate, specific values for HOMO-LUMO energies and the resulting energy gap have not been reported in the literature.

Molecular Electrostatic Potential (MESP) Mapping for Interaction Sites

MESP maps are valuable tools for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. researchgate.netwolfram.comrsc.org These maps illustrate regions of positive and negative electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, typically associated with lone pairs of electronegative atoms, and are prone to electrophilic attack. Blue-colored regions represent positive potential, usually around hydrogen atoms, indicating sites for nucleophilic attack. wolfram.com A specific MESP map for this compound is not currently available in published research.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

MD simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations would allow for the exploration of the conformational landscape of this compound, identifying its most stable three-dimensional structures and their relative energies. Such studies are critical for understanding how the molecule might bind to a biological target. whiterose.ac.uk However, no MD simulation studies specifically detailing the conformational analysis of this compound have been found.

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a protein target. scispace.combiorxiv.org The binding affinity is often expressed as a binding energy, typically in kcal/mol, with lower (more negative) values indicating stronger binding. mdpi.com While morpholine-containing compounds have been investigated as inhibitors for various targets, nih.gov there are no published molecular docking studies featuring this compound that report specific binding energies or interactions with any biological targets.

In Silico Prediction of Reaction Pathways and Energetic Barriers for Synthesis

Computational methods can be used to predict plausible synthetic routes for a target molecule and to calculate the energetic barriers associated with each reaction step. This in silico approach can help chemists devise more efficient synthesis strategies. mdpi.com The application of these predictive models to determine optimal reaction pathways and transition state energies for the synthesis of this compound has not been documented.

Cheminformatics and Virtual Screening for Novel this compound Scaffolds

Cheminformatics and virtual screening are powerful tools for discovering novel molecules with desired properties. nih.gov Using the this compound structure as a starting scaffold, large compound libraries could be screened to identify derivatives with potentially enhanced activity or improved properties. springernature.com This approach is common in lead identification for drug discovery. To date, there is no evidence in the literature of this compound being used as a scaffold in virtual screening campaigns.

Medicinal Chemistry Applications and Biological Activity of Ethyl 2 Morpholinobenzoate Derivatives

Design and Synthesis of Ethyl 2-morpholinobenzoate-Based Therapeutic Agents

The design of therapeutic agents based on the this compound scaffold involves strategic chemical modifications to optimize biological activity and drug-like properties. The synthesis of these derivatives often begins with foundational materials like 2-aminobenzoic acid or its esters, which can be modified through various organic reactions.

A common synthetic route involves the reaction of a 2-aminoethanol with an aryl-bromomethyl-ketone. nih.gov The resulting intermediate, a hydroxyaminoketone, spontaneously cyclizes to form the core tetrahydro-1,4-oxazine (morpholine) ring. nih.gov Further modifications can be made to different parts of the molecule. For instance, in the synthesis of 2-morpholinobenzoic acid derivatives designed as enzyme inhibitors, methyl 4-amino-2-morpholinobenzoate can be reacted with various benzaldehydes to form an imine intermediate, which is then reduced to yield a diverse library of substituted compounds. nih.gov

Another approach involves synthesizing amino acyl benzoates, where different piperazino or morpholino groups are incorporated. nih.gov These synthetic strategies allow chemists to create libraries of compounds with varied substituents on the aromatic ring and the morpholine (B109124) moiety, enabling the exploration of structure-activity relationships (SAR) to identify potent and selective therapeutic candidates. nih.govnih.gov The versatility of the scaffold allows for the introduction of different functional groups, such as halogens, hydroxyl groups, and various alkyl or aryl side chains, to fine-tune the molecule's interaction with its biological target. nih.gov

Mechanisms of Biological Action (e.g., Enzyme Inhibition, Receptor Modulation)

Derivatives of the this compound scaffold exert their biological effects through various mechanisms, with enzyme inhibition being a prominent mode of action. The specific mechanism is highly dependent on the structural features of the derivative.

Enzyme Inhibition: Many derivatives have been designed as specific enzyme inhibitors. For example, a range of 2-morpholinobenzoic acid derivatives have been synthesized and identified as potent inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC). nih.gov Studies have shown that both carboxylic acid and hydroxamic acid derivatives of this scaffold can effectively inhibit the enzyme, with the morpholinyl nitrogen being essential for this inhibitory activity. nih.gov The type of inhibition can vary; inhibitors can be competitive, binding to the enzyme's active site and preventing substrate binding, or noncompetitive, binding to an allosteric site to induce a conformational change that inactivates the enzyme. nih.gov For instance, some morpholine derivatives may act as squalene synthase inhibitors, a mechanism relevant to cholesterol reduction. nih.gov

Modulation of Inflammatory Pathways: The anti-inflammatory effects of some morpholino benzoates are linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. mdpi.comnih.gov By inhibiting these enzymes, the derivatives can reduce the inflammatory response. mdpi.com The selectivity for COX-1 versus COX-2 is a critical aspect of their design, as selective COX-2 inhibition is often sought to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The interaction of these compounds with their target enzymes is a key area of study. For instance, a competitive inhibitor typically raises the apparent Km (substrate concentration at half-maximal velocity) without changing the Vmax (maximum reaction velocity), while an uncompetitive inhibitor, which binds only to the enzyme-substrate complex, decreases both the apparent Vmax and Km. nih.gov Understanding these specific interactions is crucial for optimizing the design of more effective therapeutic agents.

Target Identification and Validation in Disease Models (e.g., Sortase A inhibition)

A key strategy in developing new anti-infective agents is to target bacterial virulence factors rather than essential life processes. This approach may reduce the evolutionary pressure for developing drug resistance. nih.govresearchgate.net Sortase A (SrtA), a bacterial transpeptidase found in many Gram-positive bacteria, represents a prime example of such a target. nih.gov

SrtA anchors surface proteins containing an LPXTG recognition motif to the peptidoglycan cell wall, a crucial step in bacterial adhesion and pathogenesis. nih.govresearchgate.netnih.gov Because the enzyme is not essential for bacterial growth or survival, its inhibition disarms the bacteria by preventing them from causing infection, without killing them. nih.govresearchgate.net This makes SrtA an attractive target for the development of novel antivirulence agents.

The 2-morpholinobenzoate scaffold has been explored for its potential to inhibit SrtA. researchgate.net The validation of SrtA as a therapeutic target involves demonstrating that its inhibition leads to a reduction in virulence in relevant disease models. Small molecule inhibitors, potentially including derivatives of this compound, are evaluated in vitro for their ability to block the enzyme's catalytic activity. Promising candidates are then tested in in vivo infection models to confirm that they can prevent or treat infections caused by pathogens like Staphylococcus aureus. researchgate.netnih.gov The development of potent and specific SrtA inhibitors could provide a new class of antibiotics to combat infections, particularly those caused by drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Exploration of Anti-inflammatory Properties of Morpholino Benzoates

The anti-inflammatory potential of morpholino benzoates has been a significant area of investigation. Numerous studies have synthesized and screened these compounds for their ability to mitigate inflammatory responses. nih.gov A common preclinical model for evaluating acute inflammation is the carrageenan-induced paw edema test in rats. nih.govnih.gov

In one study, a series of nineteen new piperazino or morpholino amino acyl benzoates were synthesized and evaluated. nih.gov Several of these compounds demonstrated potent anti-inflammatory activity, with one particular derivative showing high potency and minimal ulcerogenic liability when compared to the standard drug phenylbutazone. nih.gov Another study focused on benzophenone-N-ethyl morpholine ethers, which also exhibited significant anti-inflammatory effects in the carrageenan model. nih.govresearchgate.net

The mechanism underlying these anti-inflammatory effects often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). nih.govnih.gov These enzymes are responsible for producing prostaglandins, which are potent inflammatory mediators. nih.gov By inhibiting COX enzymes, morpholino benzoate (B1203000) derivatives can effectively reduce inflammation and associated pain. nih.govnih.gov The structural design of these molecules plays a crucial role in their activity and selectivity, with researchers continuously modifying the scaffold to enhance potency and reduce potential side effects. mdpi.com

Table 1: In Vitro Anti-inflammatory Activity of Selected Compounds

| Compound | Target Enzyme | IC50 (µg/mL) |

|---|---|---|

| Pivalate-based Michael product (MAK01) | COX-1 | 314 |

| Pivalate-based Michael product (MAK01) | COX-2 | 130 |

| Pivalate-based Michael product (MAK01) | 5-LOX | 105 |

Data sourced from studies on related structures to illustrate typical evaluation metrics. nih.govnih.gov

Investigations into Antimicrobial and Anticancer Activities

The versatile this compound scaffold and its derivatives have been extensively studied for their potential as both antimicrobial and anticancer agents.

Antimicrobial Activity: Morpholine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens, including yeasts, molds, and both Gram-positive and Gram-negative bacteria. google.com The effectiveness of these compounds can be influenced by factors such as pH, with some derivatives showing significantly lower Minimum Inhibitory Concentration (MIC) values in acidic environments. google.com For example, mixtures of 4-(2-nitrobutyl)morpholine and 4,4'-(2-ethyl-2-nitrotrimethylene)dimorpholine have been shown to be effective preservatives, with MIC values ranging from 5 to 25 ppm at pH 4.5. google.com Other studies have synthesized Schiff bases of 4-(4-aminophenyl)-morpholine, with one derivative showing potent activity against a panel of bacteria and fungi with MICs as low as 16 µg/ml against Micrococcus luteus. researchgate.net

Anticancer Activity: In the realm of oncology, numerous derivatives incorporating the morpholine moiety have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. nih.govrsc.org For instance, a series of morpholine-substituted quinazoline derivatives were tested against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cells. rsc.org Two compounds from this series, AK-3 and AK-10, displayed significant cytotoxic activity, with AK-10 showing an IC50 value of 3.15 µM against MCF-7 cells. rsc.org Mechanistic studies revealed that these compounds induced cell death through apoptosis and caused cell cycle arrest in the G1 phase. rsc.org Similarly, 2-morpholinobenzoic acid derivatives designed as PC-PLC inhibitors have demonstrated anti-proliferative effects in MDA-MB-231 and HCT116 cancer cell lines. nih.gov

Table 2: Selected Anticancer and Antimicrobial Activities of Morpholine Derivatives

| Compound Type | Activity | Cell Line / Organism | Measurement (IC50 / MIC) |

|---|---|---|---|

| Morpholine Quinazoline (AK-10) | Anticancer | MCF-7 (Breast) | 3.15 µM |

| Morpholine Quinazoline (AK-10) | Anticancer | A549 (Lung) | 8.55 µM |

| 4-(2-nitrobutyl)morpholine mix | Antimicrobial | Bacteria/Fungi (pH 4.5) | 5-25 ppm |

| Schiff base of 4-(4-aminophenyl)-morpholine | Antimicrobial | M. luteus | 16 µg/ml |

Data represents findings from various studies on morpholine-containing scaffolds. researchgate.netgoogle.comrsc.org

Prodrug Strategies Utilizing this compound Scaffolds

The development of a successful drug requires not only potent pharmacological activity but also favorable pharmacokinetic properties, such as good solubility, permeability, and metabolic stability. nih.gov The prodrug approach is a well-established strategy in medicinal chemistry to overcome challenges associated with a drug candidate's suboptimal properties. nih.gov A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. nih.govnih.gov

The this compound scaffold possesses several functional groups that are amenable to prodrug design. researchgate.net The ester group is a classic "synthetic handle" for creating prodrugs. It can be hydrolyzed by esterase enzymes present in the body to release a carboxylic acid-containing parent drug. This strategy is often employed to enhance the membrane permeability and oral bioavailability of drugs that are too polar in their active, acidic form. researchgate.netnih.gov

Conversely, if the parent drug is an alcohol, it can be esterified with a 2-morpholinobenzoic acid derivative. The morpholine group itself can be used to improve water solubility, which is beneficial for drugs that are poorly soluble (BCS Class II). researchgate.net By transiently masking key functional groups, prodrugs can improve a drug's physicochemical properties, leading to better absorption, distribution, and targeted delivery, thereby enhancing therapeutic efficacy and reducing adverse effects. nih.govnih.gov This strategy allows medicinal chemists to address drug developability issues without redesigning the core pharmacophore responsible for the desired biological activity. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies for Ethyl 2 Morpholinobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule like Ethyl 2-morpholinobenzoate. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment, connectivity, and spatial relationship of atoms.

¹H NMR Spectroscopy: This technique identifies the different types of protons in the molecule. The spectrum for this compound would be expected to show distinct signals for the protons on the ethyl group, the morpholine (B109124) ring, and the benzene ring.

Ethyl Group: A triplet signal for the methyl (-CH₃) protons and a quartet signal for the methylene (-CH₂-) protons are characteristic of an ethyl group attached to an oxygen atom. The coupling pattern arises from the interaction between adjacent, non-equivalent protons.

Morpholine Ring: The protons on the morpholine ring typically appear as two multiplets. The four protons adjacent to the oxygen atom (O-CH₂) are in a different chemical environment than the four protons adjacent to the nitrogen atom (N-CH₂), leading to separate signals.

Benzene Ring: The four protons on the disubstituted benzene ring would appear as a complex set of multiplets in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns are dictated by the positions of the morpholino and ester substituents.

¹³C NMR Spectroscopy: This method provides information on the different carbon environments within the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would display a unique signal for each chemically distinct carbon atom.

Ester Group: The carbonyl carbon (C=O) of the ester is highly deshielded and appears at the downfield end of the spectrum (typically 165-175 ppm). The methylene carbon of the ethyl group appears further downfield than the methyl carbon due to its proximity to the electronegative oxygen atom.

Aromatic Carbons: The six carbons of the benzene ring would show distinct signals. The carbons directly attached to the nitrogen and the ester group (ipso-carbons) have characteristic chemical shifts, as do the other four aromatic carbons.

Morpholine Carbons: The carbons of the morpholine ring would also produce distinct signals, reflecting their different chemical environments adjacent to either nitrogen or oxygen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents expected chemical shift ranges based on typical values for the constituent functional groups.

| Assignment | ¹H NMR Shift (ppm) | Multiplicity | ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Ester -CH₂- | ~4.3 | Quartet (q) | ~61 |

| Ester -CH₃ | ~1.3 | Triplet (t) | ~14 |

| Morpholine -N(CH₂)₂- | ~3.0 - 3.2 | Multiplet (m) | ~50 - 53 |

| Morpholine -O(CH₂)₂- | ~3.8 - 4.0 | Multiplet (m) | ~66 - 68 |

| Aromatic C-H | ~6.8 - 7.9 | Multiplets (m) | ~115 - 135 |

| Aromatic C-N | - | - | ~150 |

| Aromatic C-C=O | - | - | ~120 - 130 |

| Ester C=O | - | - | ~167 |

Advanced Mass Spectrometry (MS) Techniques (LC-MS, HRMS, EI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing complex mixtures and thermally labile compounds. For this compound, LC-MS would first purify the compound from a solution before it enters the mass spectrometer for analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). This allows for the determination of the exact elemental formula of the parent molecule and its fragments, which is critical for unambiguous identification. For instance, HRMS could distinguish this compound (C₁₃H₁₇NO₃) from another molecule with the same nominal mass but a different elemental composition.

Electron Ionization-Mass Spectrometry (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting pattern of fragment ions serves as a molecular "fingerprint." For esters, characteristic fragmentation includes the cleavage of bonds adjacent to the carbonyl group. libretexts.org Expected fragmentation of this compound would involve the loss of the ethoxy radical (•OCH₂CH₃, mass of 45) to form a stable acylium ion, or the loss of an ethyl radical followed by other rearrangements. chemguide.co.ukpharmacy180.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound The molecular weight of this compound (C₁₃H₁₇NO₃) is 235.28 g/mol.

| m/z Value | Predicted Fragment Ion | Neutral Loss |

|---|---|---|

| 235 | [M]⁺ (Molecular Ion) | - |

| 190 | [M - OCH₂CH₃]⁺ | Ethoxy radical (45 Da) |

| 162 | [M - COOCH₂CH₃]⁺ | Carboethoxy group (73 Da) |

| 148 | [M - C₄H₉NO]⁺ (Loss of morpholine via rearrangement) | Morpholine-related fragment (87 Da) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods measure the vibrations of bonds, which occur at characteristic frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing bonds to stretch or bend. The IR spectrum of this compound would show several key absorption bands. A very strong and sharp peak between 1700-1730 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the ester group. libretexts.orglumenlearning.com Other important absorptions would include C-O stretching vibrations for the ester and the morpholine ether linkage (typically in the 1000-1300 cm⁻¹ region), C-N stretching of the tertiary amine in the morpholine ring, aromatic C=C bond stretching (around 1450-1600 cm⁻¹), and C-H stretching for both aromatic and aliphatic protons (around 2850-3100 cm⁻¹). libretexts.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, bonds that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the benzene ring are often more prominent in the Raman spectrum.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl & Morpholine) |

| 1730 - 1700 | C=O Stretch | Ester |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1300 - 1200 | C-O Stretch | Ester |

| 1250 - 1150 | C-N Stretch | Tertiary Amine (Morpholine) |

| 1150 - 1050 | C-O-C Stretch | Ether (Morpholine) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org When a molecule absorbs UV or visible light, electrons are promoted from a lower energy level to a higher one. The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted benzene ring conjugated with the carbonyl group of the ester. This system gives rise to intense π → π* transitions. wikipedia.org The nitrogen and oxygen atoms of the morpholine ring possess non-bonding electron pairs (n-electrons) and act as auxochromes. These auxochromes can participate in n → π* transitions and can also modify the energy of the π → π* transitions, typically shifting the λ_max to longer wavelengths (a bathochromic or red shift) compared to an unsubstituted benzoyl system. The resulting UV-Vis spectrum is a valuable tool for confirming the presence of the conjugated aromatic system.

Single Crystal X-ray Diffraction for Absolute Structure Determination and Conformational Analysis

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. By measuring how a single crystal diffracts a beam of X-rays, it is possible to generate a precise map of electron densities and thus determine the exact positions of all atoms in the crystal lattice. nih.gov

This technique provides unambiguous data on:

Absolute Structure: It confirms the atom-to-atom connectivity.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles are obtained.

Conformational Analysis: It reveals the preferred spatial arrangement (conformation) of the molecule in the solid state. For this compound, this would include the dihedral angle between the plane of the benzene ring and the ester group, as well as the chair conformation of the morpholine ring.

Intermolecular Interactions: The analysis reveals how molecules are packed in the crystal, showing details of any hydrogen bonding or other intermolecular forces.

While specific crystal data for this compound is not available, analysis of a related compound, Ethyl 2,6-dimethoxybenzoate, shows it crystallizes in the triclinic space group P-1, providing a clear example of the detailed structural parameters that can be obtained from such an analysis. mdpi.com

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Enantiomeric Purity

Circular Dichroism (CD) spectroscopy is a chiroptical technique used exclusively for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. nih.gov It measures the differential absorption of left- and right-circularly polarized light.

This compound is an achiral molecule and therefore will not produce a CD signal. However, CD spectroscopy would be an essential technique for analyzing any chiral derivatives of this compound. If a stereocenter were introduced into the molecule, for example, by substitution on the morpholine ring or the ethyl group, the resulting enantiomers would produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the concentration and enantiomeric excess (ee) of the sample, making it a powerful tool for determining the enantiomeric purity of a chiral substance. jascoinc.comnih.gov

Future Prospects and Emerging Research Frontiers for Ethyl 2 Morpholinobenzoate

The landscape of chemical research is in a constant state of evolution, driven by technological advancements and the demand for novel molecules with tailored properties. Ethyl 2-morpholinobenzoate, a compound featuring the versatile morpholine (B109124) scaffold, is positioned at the intersection of several burgeoning scientific fields. Its unique structural and electronic characteristics make it a candidate for exploration beyond its current applications. The following sections delve into the future prospects and emerging research frontiers for this compound, highlighting its potential in computationally-driven synthesis, advanced materials, catalysis, and innovative therapeutic strategies.

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-morpholinobenzoate, and how are intermediates characterized?

This compound is typically synthesized via amide coupling or nucleophilic substitution. For example, in a reported protocol, a morpholine-substituted benzoic acid derivative was reacted with ethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key intermediates are characterized using 1H/13C NMR to confirm substitution patterns (e.g., morpholine ring integration at δ 3.00–3.88 ppm) and mass spectrometry (MS) to verify molecular ion peaks . Elemental analysis (C, H, N) is critical to validate purity (>95%), with deviations indicating unreacted starting materials or byproducts .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts in this compound synthesis?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., dichloroethane) enhance reactivity but may require higher temperatures.

- Catalyst screening : EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improves coupling efficiency in amide formation, while DMAP (4-dimethylaminopyridine) accelerates acyl transfer .

- Temperature control : Prolonged stirring at room temperature minimizes thermal degradation, as seen in analogs achieving >90% yield .

- Byproduct analysis : TLC (1:1 EtOAc/CHCl3) monitors reaction progress, while column chromatography isolates pure products .

Basic: What safety protocols are essential for handling this compound in the lab?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhaling dust/aerosols .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .

- Waste disposal : Neutralize acidic byproducts before transferring to licensed hazardous waste facilities .

Advanced: How do structural modifications (e.g., substituent position) influence the bioactivity of this compound derivatives?

Structure-activity relationship (SAR) studies show:

- Morpholine ring position : 2-substituted analogs (vs. 4-substituted) exhibit enhanced binding to bacterial Sortase A due to steric compatibility with the enzyme’s active site .

- Electron-withdrawing groups : Nitro or cyano substituents at the 5-position increase electrophilicity, improving inhibition potency (IC50 values <10 µM in Staphylococcus aureus models) .

- Validation : Use docking simulations to predict binding affinities and MIC assays to confirm antimicrobial activity .

Basic: Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : 1H NMR identifies proton environments (e.g., ethyl ester protons at δ 1.2–1.4 ppm; morpholine protons at δ 3.0–3.9 ppm). 13C NMR confirms carbonyl (δ 167–170 ppm) and morpholine carbons (δ 50–70 ppm) .

- Mass spectrometry : ESI-MS provides [M+H]+ peaks (e.g., m/z 373 for methyl analogs), with deviations indicating isotopic patterns or impurities .

- Elemental analysis : Matches theoretical vs. experimental C/H/N ratios (e.g., C: 61.27% theoretical vs. 60.98% observed) to confirm purity .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

- Replicate experiments : Confirm results using independent synthetic batches and assay protocols.

- Control variables : Standardize cell lines (e.g., S. aureus ATCC 25923) and solvent concentrations (DMSO <1% v/v) to minimize variability .

- Multi-technique validation : Combine enzymatic assays (e.g., Sortase A inhibition) with cytotoxicity screens (e.g., HEK293 cell viability) to distinguish specific vs. nonspecific effects .

Basic: What are the ecological and toxicity considerations for this compound?

Current data gaps exist, but analogs suggest:

- Aquatic toxicity : Esters may hydrolyze to benzoic acid derivatives, which are moderately persistent (t1/2 >60 days).

- Disposal : Follow EPA guidelines for halogenated organics, as fluorine-containing derivatives (e.g., pentafluorophenyl analogs) require incineration .

Advanced: What methodological frameworks are recommended for designing SAR studies on this compound?

- Hypothesis-driven design : Prioritize substituents predicted to enhance target engagement (e.g., meta-substitutions for improved steric fit).

- High-throughput screening : Use 96-well plates to test 50+ derivatives for IC50 determination .

- Data interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with bioactivity .

Basic: How should researchers address discrepancies in elemental analysis results?

- Purify rigorously : Re-crystallize from CHCl3/hexanes to remove residual solvents .

- Verify calibration : Ensure analytical instruments (e.g., CHNS analyzer) are calibrated with certified standards (e.g., acetanilide).

- Repeat tests : Variations >0.3% in C/H/N suggest impurities requiring column chromatography .

Advanced: What strategies validate the stability of this compound under physiological conditions?

- pH stability studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) for 24h; monitor degradation via HPLC .

- Metabolic profiling : Use liver microsomes to identify CYP450-mediated metabolites .

- Thermal analysis : DSC (differential scanning calorimetry) detects melting point shifts indicative of polymorphic changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.